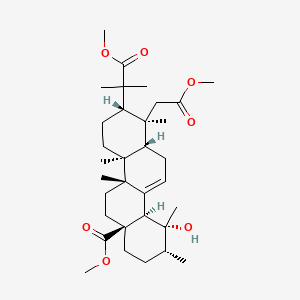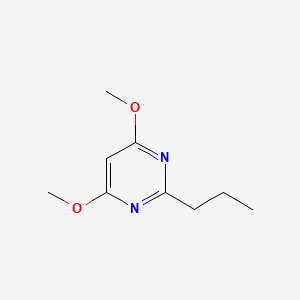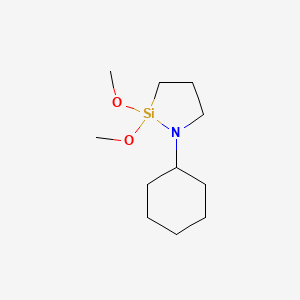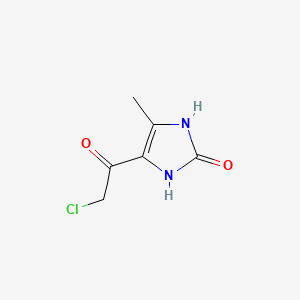![molecular formula C17H21N5O7 B571421 ((3aR,4R,6R,6aR)-6-(2-アセトアミド-6-オキソ-1H-プリン-9(6H)-イル)-2,2-ジメチルテトラヒドロフロ[3,4-d][1,3]ジオキソール-4-イル)メチルアセテート CAS No. 106743-56-0](/img/structure/B571421.png)
((3aR,4R,6R,6aR)-6-(2-アセトアミド-6-オキソ-1H-プリン-9(6H)-イル)-2,2-ジメチルテトラヒドロフロ[3,4-d][1,3]ジオキソール-4-イル)メチルアセテート
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
((3AR,4R,6R,6aR)-6-(2-acetamido-6-oxo-1H-purin-9(6H)-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl acetate, also known as ((3AR,4R,6R,6aR)-6-(2-acetamido-6-oxo-1H-purin-9(6H)-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl acetate, is a useful research compound. Its molecular formula is C17H21N5O7 and its molecular weight is 407.383. The purity is usually 95%.
BenchChem offers high-quality ((3AR,4R,6R,6aR)-6-(2-acetamido-6-oxo-1H-purin-9(6H)-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ((3AR,4R,6R,6aR)-6-(2-acetamido-6-oxo-1H-purin-9(6H)-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl acetate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
N-アセチル-2',3'-O-イソプロピリデン-グアノシン 5'-アセテート:包括的な分析
アデノシンアナログの合成: この化合物は、2-N-アシル-N6-置換アデノシンアナログの合成における反応物として使用されます。 これらのアナログは、薬理学および生化学において治療薬の開発に重要な、ヒトアデノシン受容体A1受容体への親和性を有します .
作用機序
Target of Action
The primary target of N-Acetyl-2’,3’-O-isopropylidene-guanosine 5’-Acetate is the human adenosine receptor, specifically the A1 receptor . The A1 receptor is a G protein-coupled receptor involved in various physiological processes including neurotransmission and regulation of heart rate.
Mode of Action
N-Acetyl-2’,3’-O-isopropylidene-guanosine 5’-Acetate interacts with the A1 receptor by binding to it. This binding can influence the receptor’s activity, leading to changes in the cellular response to adenosine .
Biochemical Pathways
Upon binding to the A1 receptor, N-Acetyl-2’,3’-O-isopropylidene-guanosine 5’-Acetate can affect various biochemical pathways. These include the adenosine signaling pathway, which plays a crucial role in many physiological processes such as inflammation, sleep, and cardiovascular function .
Result of Action
The binding of N-Acetyl-2’,3’-O-isopropylidene-guanosine 5’-Acetate to the A1 receptor can lead to changes in cellular responses to adenosine. This can result in various molecular and cellular effects, depending on the specific physiological context .
特性
IUPAC Name |
[(3aR,4R,6R,6aR)-4-(2-acetamido-6-oxo-1H-purin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O7/c1-7(23)19-16-20-13-10(14(25)21-16)18-6-22(13)15-12-11(28-17(3,4)29-12)9(27-15)5-26-8(2)24/h6,9,11-12,15H,5H2,1-4H3,(H2,19,20,21,23,25)/t9-,11-,12-,15-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKVCYEDNSUMXJN-SDBHATRESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C4C(C(O3)COC(=O)C)OC(O4)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@H]4[C@@H]([C@H](O3)COC(=O)C)OC(O4)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(2S)-1-[(10R,13S,16S,19S,22R)-13-(2-amino-2-oxoethyl)-19-benzyl-22-[(2R)-butan-2-yl]-16-[(2S)-butan-2-yl]-12,15,18,21,24-pentaoxo-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carbonyl]-N-[(2S)-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide](/img/structure/B571339.png)
![Cyclopropa[3,4]cyclopenta[1,2-b]quinoxaline](/img/structure/B571340.png)
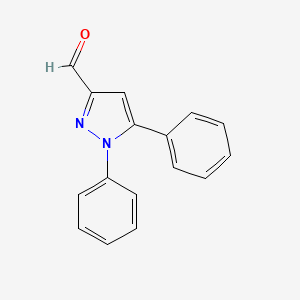
![2-[3-(Carboxymethyl)-5,10-dioxo-4,6-dipropyl-1,2,8,9-tetrahydropyrido[3,2-g]quinolin-7-yl]acetic acid](/img/structure/B571344.png)

![(7S,9R,10R)-10-[(4R,5R,6R)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-9-ethyl-1,4,6,7,9,11-hexahydroxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B571350.png)
![6,8-Dimethylimidazo[1,2-b]pyridazine-3-carbonyl chloride](/img/structure/B571352.png)
